N-[3-(benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)propanediamide
Overview
Description
N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide is a complex organic compound that features a benzotriazole moiety linked to a propyl chain, which is further connected to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide typically involves the reaction of benzotriazole with a suitable propyl halide to form the benzotriazolylpropyl intermediate. This intermediate is then reacted with a dimethylphenylamine derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzotriazole moiety can participate in substitution reactions, where different substituents can replace the existing groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide exerts its effects involves interactions with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives and related heterocyclic compounds such as benzimidazole and tolyltriazole .
Uniqueness
What sets N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide apart is its specific structural configuration, which combines the benzotriazole moiety with a dimethylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-7-5-9-16(15(14)2)22-20(27)13-19(26)21-11-6-12-25-18-10-4-3-8-17(18)23-24-25/h3-5,7-10H,6,11-13H2,1-2H3,(H,21,26)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHOHBXSKLTXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)NCCCN2C3=CC=CC=C3N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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